5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid
Overview
Description
This compound is also known as 5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methyl-2,4-pentadienoic acid methyl ester .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple chiral centers. It contains a bicyclic ring system and multiple hydroxyl groups . A similar compound, (1R,5R,8S)-8-hydroxy-1,5-dimethyl-8-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-6-oxabicyclo[3.2.1]octan-3-one, has a molecular formula of C19H32O9 and a molecular weight of 404.5 g/mol .Scientific Research Applications
Derivatives and Conjugates
Studies have explored various derivatives and conjugates of this compound. For instance, Mimura et al. (2010) isolated conjugates of an abscisic acid derivative and phenolic glucosides from Lindera strychnifolia, which included a structurally similar compound (Mimura et al., 2010). Such findings suggest potential applications in natural product chemistry and plant-derived compounds.
Synthesis and Chemical Transformations
Grošelj et al. (2005) focused on the synthesis and reductions of related structures, indicating the compound's relevance in synthetic chemistry, particularly in the creation of novel organic compounds (Grošelj et al., 2005). Furthermore, research by Gerber and Vogel (2001) on the stereoselective synthesis of related structures underscores the importance of such compounds in stereochemistry and the synthesis of complex organic molecules (Gerber & Vogel, 2001).
Biological Activities
In a study by Zhi et al. (2016), a compound structurally similar to the one was isolated from a fungal endophyte, indicating potential biological and pharmacological activities of such compounds (Zhi et al., 2016). This opens up avenues for further research in drug discovery and the study of natural product pharmacology.
Methodologies in Organic Chemistry
The work of KongkathipBoonsong et al. (1999) on synthesizing diastereoisomers of related compounds highlights the compound's role in developing methodologies in organic chemistry, particularly in the context of diastereoselective synthesis (KongkathipBoonsong et al., 1999).
Mechanism of Action
Target of Action
The primary target of this compound is the Abscisic Acid Receptor PYL2 . This receptor is a key component in the signaling pathway of the plant hormone abscisic acid (ABA), which plays a crucial role in plant growth and development, especially in response to environmental stress.
Mode of Action
The compound interacts with the Abscisic Acid Receptor PYL2 by binding to its active site . This binding event triggers a conformational change in the receptor, which in turn initiates a cascade of downstream signaling events.
Biochemical Pathways
Upon binding to the receptor, the compound affects the ABA signaling pathway . This pathway is involved in various physiological processes in plants, including seed dormancy, germination, growth, and response to environmental stresses such as drought and salinity.
properties
IUPAC Name |
5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,19H,7-9H2,1-3H3,(H,17,18)/t13-,14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGYIFFQBZWOLJ-KFWWJZLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O)C=C[C@@]1([C@@]2(CC(=O)C[C@]1(OC2)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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